Cordiaquinol K

CAS No.:

Cat. No.: VC1936786

Molecular Formula: C16H20O4

Molecular Weight: 276.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20O4 |

|---|---|

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | (2E,7Z)-8-(2,5-dihydroxyphenyl)-6-hydroxy-2,6-dimethylocta-2,7-dienal |

| Standard InChI | InChI=1S/C16H20O4/c1-12(11-17)4-3-8-16(2,20)9-7-13-10-14(18)5-6-15(13)19/h4-7,9-11,18-20H,3,8H2,1-2H3/b9-7-,12-4+ |

| Standard InChI Key | OWESAJYPRMLEGK-AYMHWXCPSA-N |

| Isomeric SMILES | C/C(=C\CCC(C)(/C=C\C1=C(C=CC(=C1)O)O)O)/C=O |

| Canonical SMILES | CC(=CCCC(C)(C=CC1=C(C=CC(=C1)O)O)O)C=O |

Introduction

Chemical Structure and Properties

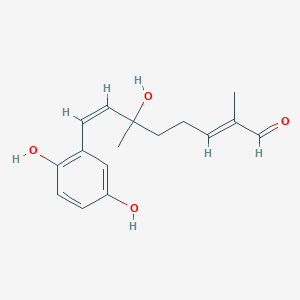

Cordiaquinol K is classified as a meroterpenoid hydroquinone with the molecular formula C16H20O4 and a molecular weight of 276.33 g/mol. Its IUPAC name is (2E,7Z)-8-(2,5-dihydroxyphenyl)-6-hydroxy-2,6-dimethylocta-2,7-dienal. The structure features a 2,5-dihydroxyphenyl group attached to a dimethylated octadienyl chain with hydroxyl and aldehyde functionalities.

The compound possesses distinctive structural characteristics that contribute to its biological properties, including multiple hydroxyl groups that enhance its antioxidant capacity. These structural features are summarized in Table 1.

Table 1: Chemical Properties of Cordiaquinol K

| Property | Description |

|---|---|

| Molecular Formula | C16H20O4 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | (2E,7Z)-8-(2,5-dihydroxyphenyl)-6-hydroxy-2,6-dimethylocta-2,7-dienal |

| Standard InChI | InChI=1S/C16H20O4/c1-12(11-17)4-3-8-16(2,20)9-7-13-10-14(18)5-6-15(13)19/h4-7,9-11,18-20H,3,8H2,1-2H3/b9-7-,12-4+ |

| Standard InChIKey | OWESAJYPRMLEGK-AYMHWXCPSA-N |

| Canonical SMILES | CC(=CCCC(C)(C=CC1=C(C=CC(=C1)O)O)O)C=O |

| Physical State | Crystalline solid (presumed based on related compounds) |

Unlike its related compound Cordiaquinone K (C21H22O3, MW: 322.4 g/mol) , Cordiaquinol K features a hydroquinone moiety rather than a quinone structure. This structural difference significantly impacts its biological activities, particularly its antioxidant properties.

Natural Sources and Isolation

Cordiaquinol K belongs to the family of meroterpenoid quinones isolated from various Cordia species. The Cordia genus (Boraginaceae family) comprises approximately 300 species distributed throughout tropical regions of America, Africa, and Asia . These species have been extensively used in traditional medicine due to their diverse pharmacological properties.

While specific information on the isolation of Cordiaquinol K is limited in the current literature, related compounds have been isolated primarily from the heartwood, roots, and wood of various Cordia species. For instance, Cordiaquinol J and C have been isolated from the wood of Cordia fragrantissima . The isolation typically involves extraction with organic solvents followed by chromatographic separation techniques.

Approximately 70 quinones have been identified from 22 different Cordia species, with most compounds isolated from ethanol and n-hexane extracts of plant roots . These quinones serve as chemotaxonomic markers for the Cordia genus .

Biosynthesis

The proposed biosynthetic pathway likely involves:

-

Formation of a precursor from geranyl pyrophosphate

-

Coupling with an aromatic unit

-

Oxidative modifications

-

Structural rearrangements leading to the final meroterpenoid structure

This theoretical biosynthetic pathway aligns with the structural features observed in Cordiaquinol K and related compounds from Cordia species.

Structure-Activity Relationships

The biological activities of Cordiaquinol K can be better understood by examining structure-activity relationships across related compounds. The hydroquinone moiety (with two hydroxyl groups on the aromatic ring) typically confers stronger antioxidant properties compared to quinone structures.

Key structural features contributing to biological activity include:

Comparing Cordiaquinol K with related compounds such as Cordiaquinol J (C16H22O3) and other family members reveals how subtle structural differences impact biological activity profiles.

Comparison with Related Compounds

Cordiaquinol K belongs to a family of structurally related compounds isolated from Cordia species. A systematic comparison reveals important structural and functional relationships.

Cordiaquinol K (C16H20O4) differs from Cordiaquinone K (C21H22O3) in both structure and oxidation state, with the former containing a hydroquinone moiety and the latter a quinone structure. This difference significantly impacts their redox properties and biological activities.

Cordiaquinol J (C16H22O3) , another related compound, shares the hydroquinone structure but has a different side chain configuration. Both compounds demonstrate antileishmanial activity, suggesting the hydroquinone moiety plays a crucial role in this biological property.

Other related compounds include Cordiaquinols D and E, which have been isolated from Cordia glazioviana and demonstrate anti-inflammatory properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume